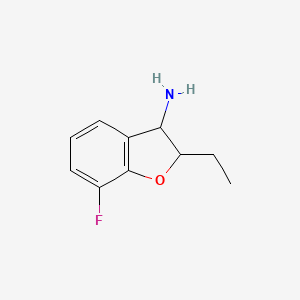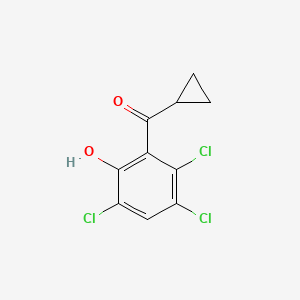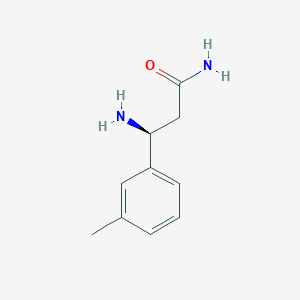![molecular formula C12H18BrNO B13307851 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol typically involves the reaction of 4-bromophenyl ethylamine with butan-2-ol. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-one, while substitution of the bromine atom can produce 4-{[1-(4-Hydroxyphenyl)ethyl]amino}butan-2-ol.
Wissenschaftliche Forschungsanwendungen
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can facilitate binding to these targets, while the ethylamino and butanol moieties can modulate the compound’s activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[1-(4-Hydroxyphenyl)ethyl]amino}butan-2-ol: Similar structure but with a hydroxyl group instead of a bromine atom.
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol: Similar structure but with a methyl group instead of a bromine atom.
4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H18BrNO |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
4-[1-(4-bromophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI-Schlüssel |
RRNSOGRXDVQUSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNC(C)C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


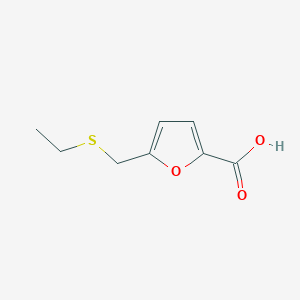
![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
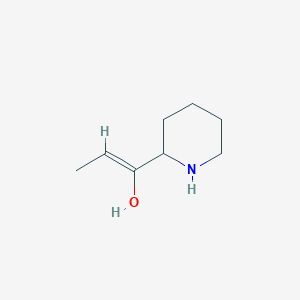

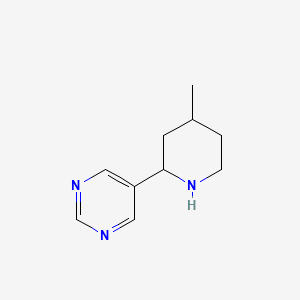
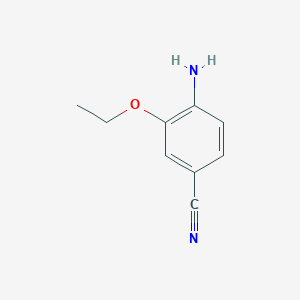
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307818.png)
![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
